molecular formula C14H11ClN2O2 B8480035 2-(3-Amino-4-methoxyphenyl)-5-chlorobenzoxazole

2-(3-Amino-4-methoxyphenyl)-5-chlorobenzoxazole

Cat. No. B8480035
M. Wt: 274.70 g/mol
InChI Key: KAVSGOIZUCGRTG-UHFFFAOYSA-N
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Patent
US07138425B2

Procedure details

Prepared by the method of Example 1a), from 4-chloro-2-aminophenol (429 mg, 2.9 mmol) and 4-methoxy-3-aminobenzoic acid (500 mg, 2.9 mmol) the subtitle compound was obtained, 111 mg (10%). 1H NMR (CDCl3) δ 7.70(d, J=1.9 Hz, 1H), 7.65(dd, J=1.9, 8.3 Hz, 1H), 7.59(d, J=1.9 Hz, 1H), 7.46(d, J=8.3 Hz, 1H), 7.28(dd, J=1.9, 8.3 Hz, 1H), 6.90(d, J=8.3 Hz, 1H), 3.96(s, 3H). MS 275 m/z (M+H)+.
Quantity
429 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[C:4]([NH2:9])[CH:3]=1.[CH3:10][O:11][C:12]1[CH:20]=[CH:19][C:15]([C:16](O)=O)=[CH:14][C:13]=1[NH2:21]>>[NH2:21][C:13]1[CH:14]=[C:15]([C:16]2[O:8][C:5]3[CH:6]=[CH:7][C:2]([Cl:1])=[CH:3][C:4]=3[N:9]=2)[CH:19]=[CH:20][C:12]=1[O:11][CH3:10]

Inputs

Step One
Name
Quantity
429 mg
Type
reactant
Smiles
ClC1=CC(=C(C=C1)O)N
Name
Quantity
500 mg
Type
reactant
Smiles
COC1=C(C=C(C(=O)O)C=C1)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C=CC1OC)C=1OC2=C(N1)C=C(C=C2)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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